molecular formula C37H46N8O13 B2414285 [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate CAS No. 2281797-57-5

[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B2414285
CAS No.: 2281797-57-5
M. Wt: 810.818
InChI Key: MMLKKFVAPLGPNQ-VWYPKUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C37H46N8O13 and its molecular weight is 810.818. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound is known to play a role in drug conjugate construction, leading to more stable conjugates due to Dap neighboring-group assistance . This strategy is widely used in ADC

Cellular Effects

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates These conjugates can then interact with various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is not fully understood. The compound itself does not have a direct mechanism of action. It serves as a linker molecule in ADCs. Once conjugated to an antibody and the Boc group is removed, the exposed amine on Dap can further react with a cytotoxic drug molecule.

Temporal Effects in Laboratory Settings

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates

Dosage Effects in Animal Models

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates

Metabolic Pathways

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates

Transport and Distribution

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates

Subcellular Localization

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N8O13/c1-21(2)30(43-32(49)27(44-28(46)16-17-29(44)47)19-40-35(52)58-37(3,4)5)33(50)42-26(7-6-18-39-34(38)51)31(48)41-23-10-8-22(9-11-23)20-56-36(53)57-25-14-12-24(13-15-25)45(54)55/h8-17,21,26-27,30H,6-7,18-20H2,1-5H3,(H,40,52)(H,41,48)(H,42,50)(H,43,49)(H3,38,39,51)/t26-,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLKKFVAPLGPNQ-VWYPKUQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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